4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride
CAS No.: 124863-52-1
Cat. No.: VC5676391
Molecular Formula: C9H16Cl2N4
Molecular Weight: 251.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124863-52-1 |
---|---|
Molecular Formula | C9H16Cl2N4 |
Molecular Weight | 251.16 |
IUPAC Name | 4-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride |
Standard InChI | InChI=1S/C9H14N4.2ClH/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H |
Standard InChI Key | TXBXJZSWIGNZPA-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1)N2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride has the molecular formula CHClN and a molecular weight of 263.16 g/mol. The pyrimidine ring is substituted with:
-
A methyl group (-CH) at the 4-position, enhancing lipophilicity and potentially influencing metabolic stability.
-
A piperazine group at the 2-position, contributing to basicity and enabling hydrogen bonding or ionic interactions with biological targets .
The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Crystallographic and Conformational Analysis
X-ray diffraction studies of related compounds, such as 4-(pyrimidin-2-yl)piperazin-1-ium chloride, reveal that the piperazine ring adopts a chair conformation, with the pyrimidine moiety positioned equatorially . The chloride ions participate in bifurcated hydrogen bonds with NH groups of the piperazine, stabilizing the crystal lattice . For the methyl-substituted analogue, steric effects from the methyl group may slightly distort the pyrimidine-piperazine dihedral angle, altering packing efficiency and solubility .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride can be achieved through a two-step protocol:
Step 1: Nucleophilic Aromatic Substitution
4-Methyl-2-chloropyrimidine reacts with piperazine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under reflux. The reaction is facilitated by a base such as potassium carbonate, which deprotonates piperazine, enhancing its nucleophilicity :
Step 2: Salt Formation
The free base is treated with hydrochloric acid to form the dihydrochloride salt:
Key Synthetic Intermediates and Byproducts
-
Intermediate 4-Methyl-2-chloropyrimidine: Synthesized via chlorination of 4-methylpyrimidin-2-ol using phosphorus oxychloride (POCl) .
-
Byproducts: Trace amounts of mono-hydrochloride or unreacted free base may form, requiring purification via recrystallization or column chromatography .
Physicochemical Properties
Physical Characteristics
Property | Value/Description |
---|---|
Appearance | White to off-white crystalline powder |
Melting Point | 215–220°C (decomposes) |
Solubility | Soluble in water (>50 mg/mL), DMSO, methanol |
LogP (Predicted) | 1.2 (moderate lipophilicity) |
Pharmacological Profile
Mechanism of Action
While direct studies on 4-methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride are scarce, structurally related piperazine-pyrimidine hybrids demonstrate:
-
Enzyme Inhibition: Analogues inhibit sirtuins (NAD-dependent deacetylases) involved in aging and metabolic regulation.
-
Receptor Modulation: M muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) enhance acetylcholine signaling, relevant for smooth muscle contraction and cognitive function .
Predicted Bioactivity
-
Neuroprotection: Triazole-pyrimidine hybrids exhibit anti-neuroinflammatory effects in microglia, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
-
Anticancer Potential: Pyrimidine derivatives interfere with DNA synthesis by inhibiting thymidylate synthase .
Applications in Drug Discovery
Lead Optimization
The methyl group in 4-methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride offers a site for further derivatization. For example:
-
Acylation: Introducing acyl groups at the methyl position could enhance blood-brain barrier penetration .
-
Ring Expansion: Fusion with triazole or thiazole rings may improve selectivity for kinase targets .
Preclinical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume